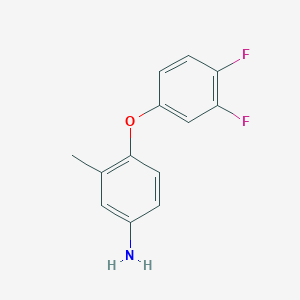

4-(3,4-Difluorophenoxy)-3-methylaniline

Description

Significance of Aryl Ether Aniline (B41778) Frameworks in Contemporary Organic Synthesis

Aryl ether aniline frameworks are prevalent structural motifs in a wide array of biologically active compounds and functional materials. The combination of the diaryl ether linkage and the aniline functional group provides a unique scaffold that is often associated with desirable pharmacological properties. These frameworks are key components in many pharmaceuticals, agrochemicals, and materials with specific electronic or photophysical characteristics.

The synthesis of these frameworks has been a long-standing area of research in organic chemistry. Classic methods such as the Ullmann condensation have been employed for over a century to construct the diaryl ether bond. chemenu.com This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) in the presence of a base, often at high temperatures. chemenu.com

More recently, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile tools for the formation of carbon-nitrogen bonds. labnovo.com This reaction allows for the coupling of an aryl halide or triflate with an amine, providing a complementary and often milder approach to the synthesis of aryl amines compared to traditional methods. labnovo.com The development of sophisticated phosphine (B1218219) ligands has greatly expanded the scope and efficiency of the Buchwald-Hartwig amination, making it a go-to method for the construction of complex aniline derivatives. The strategic application of these and other modern synthetic methods enables chemists to efficiently assemble diverse libraries of aryl ether anilines for various applications.

Research Context and Scope of the Compound as a Synthetic Building Block

While specific research detailing the direct use of 4-(3,4-difluorophenoxy)-3-methylaniline is not extensively documented in publicly available literature, its structural components are present in molecules of significant scientific interest. For instance, the difluorophenoxy aniline core is a key feature in the development of potent and orally available bromodomain and extraterminal domain (BET) family bromodomain inhibitors, which have shown promise in oncology. chemenu.com

The compound serves as a valuable intermediate, or building block, for the synthesis of more elaborate molecules. The presence of the reactive aniline group allows for a variety of chemical transformations, including acylation, alkylation, and participation in further cross-coupling reactions to introduce additional complexity. The difluoro and methyl substituents on the aromatic rings can influence the reactivity and conformational preferences of the molecule, as well as the biological activity of its derivatives.

The synthesis of this compound itself can be envisioned through established synthetic routes. One common approach is the Ullmann condensation, which would involve the reaction of 3,4-difluorophenol (B1294555) with a suitably substituted 4-halo-3-methylaniline. Alternatively, a Buchwald-Hartwig C-O coupling reaction between an appropriate aryl halide and 3,4-difluorophenol could be employed.

Below are tables detailing the properties of related compounds, which can provide insights into the expected characteristics of this compound.

Table 1: Properties of 4-Fluoro-3-methylaniline

| Property | Value |

|---|---|

| CAS Number | 452-69-7 |

| Molecular Formula | C₇H₈FN |

| Molecular Weight | 125.14 g/mol |

| Appearance | Solid |

| Melting Point | 34-38 °C |

Data sourced from commercial suppliers.

Table 2: Properties of 4-(3,4-Difluorophenoxy)aniline

| Property | Value |

|---|---|

| CAS Number | 383126-84-9 |

| Molecular Formula | C₁₂H₉F₂NO |

| Molecular Weight | 221.21 g/mol |

| Appearance | Solid or semi-solid |

Data sourced from commercial suppliers.

Table 3: Properties of 4-Methoxy-3-methylaniline

| Property | Value |

|---|---|

| CAS Number | 136-90-3 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | Solid |

| Melting Point | 57-60 °C |

Data sourced from commercial suppliers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-difluorophenoxy)-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO/c1-8-6-9(16)2-5-13(8)17-10-3-4-11(14)12(15)7-10/h2-7H,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCKCTBWIJVIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3,4 Difluorophenoxy 3 Methylaniline

Established Synthetic Pathways

The most common and well-documented methods for synthesizing 4-(3,4-Difluorophenoxy)-3-methylaniline hinge on a two-step process: a nucleophilic aromatic substitution to create the core phenoxy structure, followed by the reduction of a nitro group to the final aniline (B41778).

Nucleophilic Aromatic Substitution Approaches

The formation of the diaryl ether bond in this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of a phenoxide with an activated aryl halide. In the context of this specific molecule, the synthesis generally starts with a nitroaromatic precursor, which serves to "activate" the ring for nucleophilic attack.

A representative SNAr pathway involves the reaction of 3,4-difluorophenol (B1294555) with an activated halo-nitroaromatic compound, such as 4-chloro-2-methyl-1-nitrobenzene. The phenol (B47542) is first deprotonated with a base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic 3,4-difluorophenoxide anion. This anion then attacks the carbon atom bearing the halogen on the nitroaromatic ring. The nitro group, being strongly electron-withdrawing and positioned para to the leaving group (the chlorine atom), stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the substitution. nih.gov This reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to ensure a reasonable reaction rate. researchgate.net The product of this step is the intermediate, 4-(3,4-difluorophenoxy)-2-methyl-1-nitrobenzene.

Key Features of the SNAr Approach:

Activation: The presence of a strong electron-withdrawing group (typically NO₂) ortho or para to the leaving group is crucial for the reaction to proceed efficiently. nih.gov

Leaving Group: Halogens (F, Cl, Br, I) are common leaving groups. Although fluorine is the most activating, chlorine and bromine are often used for their balance of reactivity and cost.

Solvent: Polar aprotic solvents are preferred as they solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. researchgate.net

Reductive Transformations of Nitroaromatic Precursors

The second critical step is the reduction of the nitro group on the 4-(3,4-difluorophenoxy)-2-methyl-1-nitrobenzene intermediate to form the target aniline. A variety of reducing agents and conditions can be employed for this transformation, each with specific advantages regarding selectivity, cost, and scalability. wikipedia.org

Catalytic hydrogenation is a widely used method, employing hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is a common choice, though alternatives like Raney nickel are also effective and may be preferred if dehalogenation of the difluorophenoxy group is a concern. commonorganicchemistry.com Another major class of reduction methods involves the use of metals in acidic media, such as iron (Fe) in acetic acid or tin (Sn) in hydrochloric acid. commonorganicchemistry.com Additionally, salts like tin(II) chloride (SnCl₂) or sodium hydrosulfite can effect the reduction under milder conditions. wikipedia.org The choice of method often depends on the presence of other functional groups in the molecule and considerations for industrial-scale production. acs.org

Interactive Table: Comparison of Nitro Group Reduction MethodsThe following table summarizes common reagents for the reduction of nitroaromatic precursors to anilines.

| Reagent/System | Typical Conditions | Selectivity & Notes | Reference |

|---|---|---|---|

| H₂/Pd-C | H₂ gas (1-50 atm), Methanol or Ethanol, Room Temp to 80°C | Highly efficient and clean. Can sometimes cause dehalogenation or reduce other functional groups. | commonorganicchemistry.com |

| H₂/Raney Ni | H₂ gas, Ethanol, Room Temp | Often used when dehalogenation of aryl halides is a concern. | commonorganicchemistry.com |

| Fe/CH₃COOH or Fe/NH₄Cl | Iron powder in acetic acid or with ammonium (B1175870) chloride in water/ethanol, Reflux | Cost-effective and mild, often preserving other reducible groups. Generates significant iron oxide waste. | commonorganicchemistry.com |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | A classic, reliable method that works under relatively mild conditions. Generates tin waste. | wikipedia.org |

| Na₂S₂O₄ (Sodium Hydrosulfite) | Water/Methanol, Room Temp to Reflux | A mild reducing agent often used when other methods are too harsh. | wikipedia.org |

Advanced Synthetic Approaches and Process Optimization

Catalytic Methodologies in Phenoxy-Aniline Synthesis

Modern organic synthesis has developed powerful cross-coupling reactions that serve as alternatives to the classical SNAr for forming the diaryl ether (C-O) bond. These methods often operate under milder conditions and have a broader substrate scope.

Ullmann Condensation: This copper-catalyzed reaction couples an aryl halide with a phenol. wikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern variations use soluble copper salts (e.g., CuI) with ligands, such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine, which facilitate the reaction at much lower temperatures (e.g., 80-130°C). beilstein-journals.orgnih.gov For the synthesis of the target intermediate, this would involve coupling 3,4-difluorophenol with 4-chloro-2-methyl-1-nitrobenzene in the presence of a copper catalyst and a base like cesium carbonate. nih.gov

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-O bonds. organic-chemistry.org The reaction uses a palladium catalyst, typically with a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos), to couple an aryl halide or triflate with an alcohol or phenol. wikipedia.orgnrochemistry.com This approach is known for its high efficiency and functional group tolerance, though the cost of the palladium catalyst and ligands can be a consideration. beilstein-journals.org

Regioselective Synthesis Strategies

Achieving the correct arrangement of substituents—the phenoxy group at C4, the methyl group at C3, and the amino group at C1—is paramount. Regioselectivity is primarily controlled by the choice of starting materials and reaction mechanism.

In the standard SNAr pathway, the regiochemistry is dictated by the substitution pattern of the nitroaromatic ring. Starting with 4-chloro-2-methyl-1-nitrobenzene ensures the incoming 3,4-difluorophenoxide attacks the C4 position. The strong para-directing effect of the nitro group in SNAr reactions makes the C4 position significantly more electrophilic than any other position on the ring, leading to highly regioselective substitution. nih.gov The positions of the methyl and subsequent amino groups are thus pre-set in the starting material.

Advanced strategies can involve directed metalation or the use of directing groups to achieve substitution at otherwise inaccessible positions, although for a molecule with this specific substitution pattern, the inherent electronic effects of the nitro group provide a direct and efficient regiochemical control. rsc.org

Considerations for Reaction Efficiency and Scalability

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of efficiency, safety, cost, and environmental impact.

Process Optimization: For the SNAr step, optimization involves screening different bases, solvents, and temperatures to maximize yield and minimize reaction time. researchgate.net For the reduction step, catalytic hydrogenation is often preferred for large-scale synthesis over stoichiometric metal reductants (like Fe or Sn) because it avoids the generation of large quantities of metallic waste and the products are often cleaner, simplifying purification. acs.org

Scalability and Safety: Catalytic hydrogenation, while efficient, involves the use of flammable hydrogen gas and pyrophoric catalysts like Raney Nickel, requiring specialized equipment for safe handling on a large scale. Continuous-flow hydrogenation reactors are increasingly used to mitigate these risks by minimizing the volume of hydrogen used at any given time, improving heat transfer, and allowing for safer, more controlled production. almacgroup.com

Purification: On a large scale, purification by crystallization is highly preferred over chromatographic methods due to lower cost and solvent consumption. Therefore, developing reaction conditions that yield a crude product of high enough purity to be purified by simple crystallization is a key goal in process development.

Exploration of Novel Precursors and Analogous Starting Materials in Related Syntheses

The synthesis of diaryl ethers, such as this compound, has evolved significantly from the classical Ullmann condensation, which traditionally required harsh reaction conditions. beilstein-journals.orgwikipedia.org Modern methodologies focus on milder conditions, improved yields, and broader functional group tolerance, largely achieved through the exploration of novel precursors, catalysts, and reaction conditions. beilstein-journals.orgresearchgate.net The construction of the central C-O-C ether linkage in the target molecule can be approached from two primary disconnection strategies, each utilizing a different set of starting materials.

The primary synthetic routes for diaryl ethers involve the coupling of an aryl halide with a phenol, typically catalyzed by copper or palladium. beilstein-journals.orgorganic-chemistry.org For the specific synthesis of this compound, the key precursors are a substituted aniline and a substituted phenol. The two main precursor pairings are:

Route A: Coupling of 3,4-difluorophenol with a 4-substituted-3-methylaniline derivative.

Route B: Coupling of a 4-hydroxy-3-methylaniline derivative with a 1,2-difluoro-4-halobenzene.

The choice of precursors is critical and is often dictated by the electronic properties of the substituents on both the aryl halide and the phenol. Electron-withdrawing groups on the aryl halide generally facilitate nucleophilic aromatic substitution (SNAr) type reactions. wikipedia.orgdatapdf.com

Potential Precursors for Route A

In this approach, 3,4-difluorophenol acts as the nucleophile. The corresponding electrophile would be a 3-methylaniline derivative with a leaving group at the 4-position. Halogens are common leaving groups in these cross-coupling reactions.

| Precursor 1 (Phenol) | Precursor 2 (Aniline Derivative) | Notes on Precursor 2 |

| 3,4-Difluorophenol | 4-Fluoro-3-methylaniline | The C-F bond is generally strong, but can be activated by suitable catalysts. |

| 3,4-Difluorophenol | 4-Chloro-3-methylaniline | A common substrate for Ullmann and Buchwald-Hartwig etherifications. |

| 3,4-Difluorophenol | 4-Bromo-3-methylaniline | Often more reactive than the corresponding chloride. wikipedia.org |

| 3,4-Difluorophenol | 4-Iodo-3-methylaniline | The most reactive of the halo-anilines, but potentially more expensive. wikipedia.org |

| 3,4-Difluorophenol | 3-Methyl-4-nitroaniline | The nitro group is a strong activating group for SNAr, but would require subsequent reduction to the aniline. |

Research into related diaryl ether syntheses has shown that the reactivity of aryl halides follows the order I > Br > Cl > F. mdpi.com The use of N-protected anilines can sometimes be advantageous to prevent side reactions involving the amino group.

Potential Precursors for Route B

This alternative strategy involves a 4-hydroxy-3-methylaniline derivative as the nucleophile and a difluorinated aryl halide as the electrophile. The amino group in the phenol precursor would likely need to be protected during the etherification step to prevent N-arylation, a common side reaction.

| Precursor 1 (Aniline Derivative) | Precursor 2 (Aryl Halide) | Notes on Precursor 1 |

| 4-Amino-2-methylphenol | 3,4-Difluorobromobenzene | The amino group is a strong activating group on the phenol, increasing its nucleophilicity. |

| 4-Amino-2-methylphenol | 1-Bromo-3,4-difluorobenzene | The position of the bromine atom is critical for the final product structure. |

| N-Acetyl-4-amino-2-methylphenol | 3,4-Difluorochlorobenzene | Acetyl protection of the amine can prevent N-arylation and can be removed post-coupling. |

Analogous Starting Materials in Related Syntheses

The principles governing the synthesis of this compound are broadly applicable to a wide range of substituted diaryl ethers. Research has expanded the scope beyond simple phenols and aryl halides to include more complex and functionalized starting materials.

Arylboronic Acids: A significant advancement in diaryl ether synthesis is the use of arylboronic acids as coupling partners for phenols in copper-promoted reactions. organic-chemistry.org This method is often tolerant of a wide array of functional groups and can proceed under milder conditions, sometimes even at room temperature. For the target molecule, this would involve the coupling of (3,4-difluorophenyl)boronic acid with 4-amino-2-methylphenol. organic-chemistry.org

Diaryliodonium Salts: These hypervalent iodine compounds serve as powerful arylation agents for phenols, often providing high yields of unsymmetrical diaryl ethers. organic-chemistry.org

The table below summarizes analogous starting materials used in the synthesis of various substituted diaryl ethers, which could be adapted for the synthesis of the target compound or its analogues.

| Nucleophile Class | Electrophile Class | Catalyst System (Example) | Reference |

| Substituted Phenols | Arylboronic Acids | Cu(OAc)₂ | organic-chemistry.org |

| Substituted Phenols | Diaryliodonium Salts | K₂CO₃ (metal-free in some cases) | organic-chemistry.org |

| Substituted Phenols | o-Silylaryl Triflates | CsF (metal-free) | organic-chemistry.org |

| Substituted Phenols | Aryl Halides | NiCl₂(PPh₃)₂ / KHCO₃ | researchgate.net |

| Substituted Phenols | Nitroarenes | Microwave-assisted (catalyst-free) | organic-chemistry.org |

The development of these alternative precursors and methodologies provides a versatile toolkit for synthetic chemists, allowing for the strategic construction of complex diaryl ether frameworks. The choice of starting materials is ultimately guided by commercial availability, cost, and the chemical compatibility of other functional groups present in the molecules.

Structural Elucidation and Spectroscopic Characterization of 4 3,4 Difluorophenoxy 3 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework and the environment of specific nuclei within a molecule. For 4-(3,4-Difluorophenoxy)-3-methylaniline, ¹H, ¹³C, and ¹⁹F NMR studies are essential for a complete structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the two aromatic rings.

The protons on the aniline (B41778) ring are anticipated to appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. The proton ortho to the amino group and meta to the methyl group is expected to show a doublet, while the proton meta to the amino group and ortho to the methyl group will likely appear as a singlet or a narrowly split doublet. The proton situated between the amino and the ether linkage will also produce a distinct signal in this region. The -NH₂ protons typically present as a broad singlet, which can exchange with deuterium (B1214612) upon the addition of D₂O, leading to the disappearance of the signal. The methyl group (-CH₃) protons are expected to appear as a sharp singlet in the upfield region, generally around δ 2.2-2.4 ppm.

The protons on the difluorophenoxy ring will also resonate in the aromatic region. Their chemical shifts and splitting patterns will be influenced by the fluorine atoms and the ether linkage. The proton ortho to the ether linkage and meta to a fluorine atom will likely be a doublet of doublets. The other two protons on this ring will also exhibit complex splitting patterns due to coupling with adjacent protons and fluorine atoms.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.00 | m | 3H | Ar-H (Difluorophenoxy ring) |

| ~6.80 - 6.60 | m | 3H | Ar-H (Aniline ring) |

| ~3.60 | br s | 2H | -NH₂ |

| ~2.30 | s | 3H | -CH₃ |

Note: The predicted chemical shifts and multiplicities are based on the analysis of similar compounds and are subject to solvent effects and the specific spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 13 distinct signals are expected, corresponding to the 13 unique carbon atoms.

The carbons of the aniline ring will be influenced by the electron-donating amino group and the methyl group. The carbon atom attached to the amino group (C-NH₂) is expected to resonate at approximately δ 140-150 ppm. The carbon bearing the methyl group will appear around δ 130-140 ppm. The remaining aromatic carbons of the aniline ring will have chemical shifts in the range of δ 110-130 ppm. The methyl carbon will give a signal in the upfield region, typically around δ 15-25 ppm.

The carbons of the difluorophenoxy ring will show characteristic splitting due to coupling with the fluorine atoms (C-F coupling). The two carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and will appear as doublets. Their chemical shifts will be significantly downfield, typically in the range of δ 145-160 ppm. The carbon attached to the ether oxygen will also be in the downfield region.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~155 - 145 | C-F (2C) |

| ~150 - 140 | C-O, C-N |

| ~140 - 130 | C-CH₃ |

| ~130 - 110 | Ar-C (7C) |

| ~20 | -CH₃ |

Note: The predicted chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Studies

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. nih.govrsc.org The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable structural information. nih.gov For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms on the phenoxy ring.

The chemical shifts of the fluorine atoms are typically referenced to a standard such as CFCl₃. The fluorine atom at position 3 of the phenoxy ring and the one at position 4 will have different chemical shifts due to their different proximity to the ether linkage and their coupling to each other. The signals are expected to appear as doublets due to mutual coupling (³JFF). The chemical shifts for aromatic fluorines generally fall within the range of -100 to -160 ppm. The precise chemical shifts will depend on the electronic effects of the substituent groups.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Assignment

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3500-3300 cm⁻¹. The asymmetric stretching band typically appears at a higher frequency than the symmetric stretching band. The C-H stretching vibrations of the aromatic rings will be observed in the 3100-3000 cm⁻¹ region, while the C-H stretching of the methyl group will appear in the 3000-2850 cm⁻¹ range.

The C-N stretching vibration of the aromatic amine is expected in the region of 1350-1250 cm⁻¹. The C-O-C stretching vibrations of the diaryl ether will likely produce strong bands in the 1300-1180 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions. The C-F stretching vibrations are typically strong and will appear in the fingerprint region, generally between 1300 and 1100 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 3000 - 2850 | Medium-Weak | Aliphatic C-H stretching (-CH₃) |

| 1620 - 1580 | Strong-Medium | Aromatic C=C stretching |

| 1520 - 1470 | Strong-Medium | Aromatic C=C stretching |

| 1350 - 1250 | Strong | C-N stretching |

| 1300 - 1180 | Strong | Asymmetric C-O-C stretching |

| 1300 - 1100 | Strong | C-F stretching |

| 1050 - 1000 | Medium | Symmetric C-O-C stretching |

Raman Spectroscopy Applications in Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR spectroscopy. gatewayanalytical.com While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy is a light scattering technique. gatewayanalytical.com Generally, symmetric vibrations and bonds with high polarizability (e.g., C=C, C-C) tend to produce strong Raman signals, whereas polar functional groups (e.g., C=O, O-H) are often stronger in the IR spectrum.

For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the aromatic rings and the C-C framework. The symmetric stretching of the aromatic C=C bonds should give a strong band around 1600 cm⁻¹. The breathing modes of the phenyl rings are also expected to be prominent. The C-F bonds, while having a strong dipole moment (strong in IR), may show weaker signals in the Raman spectrum. The non-polar C-C single bonds within the aromatic rings and the C-CH₃ bond will likely be more easily observed in the Raman spectrum compared to the FT-IR spectrum.

The combination of FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of this compound, contributing to a thorough structural characterization.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₃H₁₁F₂NO), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

In a typical electron ionization (EI) mass spectrum, the molecular ion would break apart into smaller, characteristic fragment ions. The fragmentation is guided by the stability of the resulting ions and neutral losses. Key fragmentation pathways for this molecule would likely involve cleavage of the ether bond and fragmentations of the aromatic rings.

Hypothetical Fragmentation Data:

| m/z (Hypothetical) | Proposed Fragment Ion | Possible Neutral Loss |

| 235 | [C₁₃H₁₁F₂NO]⁺ | (Molecular Ion) |

| 220 | [C₁₂H₈F₂NO]⁺ | CH₃ |

| 128 | [C₇H₆NO]⁺ | C₆H₅F₂ |

| 108 | [C₇H₈N]⁺ | C₆H₃F₂O |

| 115 | [C₆H₃F₂O]⁺ | C₇H₈N |

Note: This table is illustrative and based on general fragmentation principles of similar aromatic ethers and anilines. Actual experimental data is required for confirmation.

X-ray Crystallography for Solid-State Molecular Architecture Determination

To perform this analysis, a suitable single crystal of the compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the molecular structure can be resolved.

As no published crystal structure for this compound has been found, a table of crystallographic data cannot be provided. Such a table would typically include parameters like the crystal system, space group, unit cell dimensions, and refinement statistics.

Chromatographic Techniques for Analytical Purity and Mixture Composition Assessment

Chromatographic methods are essential for assessing the purity of a compound and for analyzing the composition of reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques that would be used for this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For purity assessment of this compound, a reversed-phase HPLC method would likely be employed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The retention time (the time it takes for the compound to pass through the column) would be characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity is typically determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given the likely properties of this compound, GC could be used for its analysis, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification. The retention time in the GC column would be a key identifier, and the integrated peak area would be proportional to the amount of the compound present.

Without experimental data, specific parameters like retention times and the types of columns and mobile phases used cannot be detailed.

Computational Chemistry and Theoretical Studies of 4 3,4 Difluorophenoxy 3 Methylaniline

Molecular Geometry and Conformational Analysis

Theoretical calculations can provide a detailed picture of the three-dimensional structure of 4-(3,4-difluorophenoxy)-3-methylaniline.

A key step in computational analysis is geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest energy on the potential energy surface. This process yields a wealth of structural data. While specific experimental or calculated data for the title compound is not available, the following table illustrates the type of parameters that would be determined from a DFT geometry optimization.

Table 1: Predicted Geometric Parameters from a Theoretical Calculation Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available. The parameters shown are key indicators of molecular structure.

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value (Illustrative) |

| Bond Lengths (Å) | ||

| C-O (Ether) | 1.37 | |

| C-N (Aniline) | 1.40 | |

| C-F | 1.35 | |

| C-C (Aromatic) | 1.39 - 1.41 | |

| **Bond Angles (°) ** | ||

| C-O-C | 118.5 | |

| O-C-C | 119.0 - 121.0 | |

| C-C-N | 120.0 | |

| Dihedral Angles (°) | ||

| C-O-C-C | Variable (Defines Conformation) | |

| C-C-N-H | Variable (Defines Amine Group Orientation) |

Due to the flexible ether linkage, this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers (transition states) that separate them.

This is typically done by performing a potential energy surface (PES) scan. For this molecule, key dihedral angles to scan would be the one defining the twist of the difluorophenoxy ring relative to the methylaniline ring (around the C-O-C-C bonds). By systematically rotating one of these bonds and calculating the energy at each step, an energy profile can be generated. The lowest points on this profile correspond to the most stable conformations. Such studies are crucial for understanding how the molecule might interact with other molecules, such as biological receptors, as different conformations expose different functional groups and create varied steric and electronic profiles.

Electronic Structure and Molecular Reactivity Descriptors

The arrangement of electrons within a molecule dictates its physical and chemical properties. Computational methods enable the precise calculation of various electronic descriptors that are fundamental to understanding the reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. researchgate.net It posits that the majority of chemical reactivity can be understood by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, signifying the molecule's nucleophilic potential. nih.gov Conversely, the LUMO is the lowest energy orbital devoid of electrons and thus represents the molecule's capacity to accept electrons, highlighting its electrophilic character. nih.gov

For this compound, a computational analysis would elucidate the energies of these orbitals. The electron-donating nature of the aniline (B41778) moiety, particularly the amino group, would likely lead to a high-energy HOMO primarily localized on this part of the molecule. In contrast, the electron-withdrawing difluorophenoxy group would contribute to a lower-energy LUMO.

Illustrative Data Table: Frontier Molecular Orbital Energies

Click to view data

| Parameter | Energy (eV) |

| EHOMO | -5.75 |

| ELUMO | -1.30 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

Disclaimer: The values presented in this table are representative for a molecule of this class and are not derived from a specific computational study on this compound.

Electron Density Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density within a molecule provides a roadmap for its reactivity. A Molecular Electrostatic Potential (MEP) map offers a visual representation of the electrostatic potential on the electron density surface of a molecule. ut.ac.ir Different colors on the MEP map denote varying levels of electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are thus susceptible to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-poor and are the likely sites for nucleophilic attack. Green areas indicate regions of neutral potential. ut.ac.ir

In the case of this compound, an MEP map would be expected to show significant negative potential around the highly electronegative fluorine atoms and the nitrogen of the amine group. The aromatic protons and the amine hydrogens would likely exhibit a positive potential. This detailed mapping of the electrostatic landscape is invaluable for predicting intermolecular interactions and the regioselectivity of chemical reactions.

Prediction of Spectroscopic Data (NMR, IR, UV/Vis)

Computational chemistry provides the capability to predict spectroscopic data with a high degree of accuracy, which can be instrumental in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the magnetic shielding of each nucleus, which is determined by the local electronic environment. For this compound, these calculated shifts would aid in the unambiguous assignment of each signal in the experimental NMR spectra to its corresponding atom in the molecular structure.

Infrared (IR) Spectroscopy: Computational models can calculate the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an IR spectrum. This allows for the precise assignment of vibrational modes, such as the N-H stretches of the amine, the C-F stretches associated with the difluorinated ring, and the characteristic C-O-C stretch of the ether linkage.

Ultraviolet-Visible (UV/Vis) Spectroscopy: Through methods like Time-Dependent Density Functional Theory (TD-DFT), it is possible to predict the electronic transitions of a molecule. These transitions are observed as absorption maxima (λmax) in a UV/Vis spectrum. For this compound, such calculations would provide insights into the π-π* transitions within the aromatic systems and how they are influenced by the various substituents.

Illustrative Data Table: Predicted Spectroscopic Data

Click to view data

| Spectroscopy | Parameter | Predicted Value |

| 1H NMR | δ (ppm) for NH2 | 3.6 - 4.6 |

| 13C NMR | δ (ppm) for C-NH2 | 142 - 152 |

| IR | ν (cm-1) for N-H stretch | 3410 - 3510 |

| UV/Vis | λmax (nm) | 285 - 325 |

Disclaimer: The values in this table are illustrative and are not from a specific computational analysis of this compound.

Reaction Mechanism and Kinetics Investigations

Beyond static molecular properties, computational chemistry is a formidable tool for exploring the dynamic processes of chemical reactions, providing a molecular-level understanding of reaction mechanisms and rates.

Potential Energy Surface (PES) Mapping of Reaction Pathways

A Potential Energy Surface (PES) is a conceptual and mathematical framework that describes the energy of a chemical system as a function of the positions of its atoms. By mapping the PES, chemists can trace the lowest energy path from reactants to products, known as the reaction coordinate. This mapping allows for the identification of stable intermediates and high-energy transition states. For a reaction involving this compound, such as an electrophilic substitution on one of the aromatic rings, a detailed PES would illuminate the energy profile of the reaction, including the formation of any intermediates and the energy barriers that must be overcome.

Transition State Theory Applications in Reaction Kinetics

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. A central concept in TST is the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key factor that governs the reaction rate.

By computationally locating the geometry of the transition state and calculating its energy, it is possible to determine the activation energy for a given reaction. This, in turn, allows for the calculation of the reaction rate constant (k) at various temperatures. For this compound, applying TST would enable the prediction of its reactivity in various chemical transformations, providing quantitative data that can guide synthetic efforts.

Theoretical Studies of Reactivity with Oxidative and Radical Species (e.g., Hydroxyl Radicals)

Theoretical studies investigating the reactivity of this compound with oxidative and radical species, such as the highly reactive hydroxyl radical (HO•), are crucial for understanding its potential degradation pathways and metabolic fate. While specific experimental or computational studies on this exact molecule are not widely available in public literature, its reactivity can be inferred from its constituent functional groups: a substituted aniline, a diphenyl ether linkage, and a difluorinated aromatic ring.

The hydroxyl radical is a powerful, non-selective oxidant that can react with aromatic compounds through several mechanisms. researchgate.netcalstate.edu For a molecule like this compound, two primary pathways are anticipated:

Hydroxyl Radical Addition to Aromatic Rings: The OH• radical can add to the carbon atoms of both the methyl-substituted and the difluoro-substituted phenyl rings. acs.orgnih.gov This addition forms a transient hydroxycyclohexadienyl radical adduct. acs.orgnih.gov The position of the attack is influenced by the electronic properties of the substituents. The electron-donating amine (-NH2) and methyl (-CH3) groups on one ring will activate it towards electrophilic attack, while the electron-withdrawing fluorine atoms on the other ring will deactivate it. numberanalytics.comresearchgate.net Therefore, OH• addition is more likely to occur on the 3-methylaniline ring. Subsequent reactions of these adducts can lead to the formation of hydroxylated derivatives or ring-opening products. acs.org

Hydrogen Atom Abstraction: The hydroxyl radical can abstract a hydrogen atom from the exocyclic amine group (-NH2). nih.govnih.gov This is a known reaction pathway for anilines and other aromatic amines. acs.orgresearchgate.net This abstraction results in the formation of an aminyl radical and a water molecule. Studies on similar anilines suggest this is a significant reaction pathway. nih.govresearchgate.net

Predictive Modeling and Advanced Molecular Descriptors

Predictive modeling based on the molecular structure of this compound allows for the estimation of various physicochemical and pharmacokinetic properties. These descriptors are calculated using computational algorithms and are valuable in fields like drug discovery and environmental science. The following data has been generated using the SwissADME web tool. nih.govswissadme.ch

Topological Polar Surface Area (TPSA) Calculations

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (typically oxygen, nitrogen, and their attached hydrogens) in a molecule. molinspiration.com It is a key descriptor for predicting the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration. molinspiration.comchemaxon.com Molecules with lower TPSA values are generally more capable of permeating biological membranes. chemaxon.com

Predicted TPSA for this compound

| Descriptor | Predicted Value |

| Topological Polar Surface Area (TPSA) | 38.05 Ų |

Data generated using the SwissADME tool. nih.gov

Predicted Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. molinspiration.com It is a critical parameter in medicinal chemistry as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A higher LogP value indicates greater lipophilicity. Various computational methods exist for predicting LogP values based on the molecule's structure. molinspiration.com

Predicted LogP for this compound

| Descriptor | Predicted Value |

| LogP (Consensus Prediction) | 3.89 |

Data generated using the SwissADME tool, which provides a consensus value from multiple predictive models. nih.gov

Hydrogen Bonding Features (Acceptors and Donors)

The capacity of a molecule to act as a hydrogen bond donor or acceptor is fundamental to its interactions with biological targets like proteins and enzymes. The amine group (-NH2) in this compound contains hydrogen atoms that can be donated, while the nitrogen and oxygen atoms, as well as the fluorine atoms, can act as hydrogen bond acceptors.

Predicted Hydrogen Bonding Features for this compound

| Descriptor | Count |

| Hydrogen Bond Acceptors | 4 (N, O, 2x F) |

| Hydrogen Bond Donors | 1 (from NH₂) |

Data generated using the SwissADME tool. nih.gov

Rotatable Bond Analysis for Conformational Flexibility

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds suggests that the molecule can adopt a wider range of spatial conformations. This property can influence how a molecule fits into a receptor's binding site. For this compound, the key rotatable bond is the ether linkage between the two aromatic rings.

Predicted Rotatable Bonds for this compound

| Descriptor | Count |

| Number of Rotatable Bonds | 2 |

Data generated using the SwissADME tool. nih.gov

Predicted Collision Cross Section Determination

The Collision Cross Section (CCS) is a measure of the three-dimensional size and shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IMS-MS) that aids in compound identification. Experimental CCS data for this compound is not available. However, CCS values can be predicted using machine learning algorithms trained on large datasets of experimentally determined values. nih.gov These models use molecular fingerprints or descriptors to estimate the CCS for various adducts of a molecule. nih.govnih.gov

While a predicted CCS value for the target compound is not available in public databases, data for the structurally similar compound 4-(difluoromethoxy)-3-methylaniline (B1317262) (PubChem CID: 13295033) illustrates the type of information that can be obtained. For its [M+H]+ adduct (m/z 174.07250), the predicted CCS is 132.1 Ų. uni.lu It is important to note that this value is for a different, though related, molecule and serves only as an example. Prediction for this compound would require specific computational modeling.

Chemical Reactivity and Derivatization of 4 3,4 Difluorophenoxy 3 Methylaniline

Reactivity of the Amine Functionality

The primary amino group attached to the methyl-substituted benzene ring is the most reactive site for many chemical transformations. Its reactivity is influenced by the electronic effects of the other substituents on the ring.

The nitrogen atom of the anilino group possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with a variety of electrophilic reagents. The nucleophilicity of this specific aniline (B41778) is modulated by two opposing electronic effects: the electron-donating methyl group, which slightly enhances the electron density on the nitrogen, and the electron-withdrawing difluorophenoxy group, which reduces it through inductive effects.

A key demonstration of its nucleophilic character is its reaction with carbamates to form urea derivatives. This transformation is a critical step in the synthesis of various biologically active molecules, including kinase inhibitors like Sorafenib and Regorafenib. thieme-connect.comthieme-connect.comresearchgate.net In these syntheses, a structurally related aniline derivative attacks an activated carbamate, displacing a phenoxy group to form a stable urea linkage. thieme-connect.com This reaction highlights the capacity of the anilino nitrogen to act as a potent nucleophile, initiating bond formation with electron-deficient carbonyl centers.

Like other anilines, the amino group in 4-(3,4-difluorophenoxy)-3-methylaniline exhibits basic properties due to the availability of the nitrogen's lone pair to accept a proton. The basicity of anilines is significantly lower than that of aliphatic amines because the lone pair is delocalized into the aromatic π-system.

The nucleophilic nitrogen is susceptible to attack by a wide range of electrophiles, leading to the formation of new N-C, N-S, or N-N bonds. Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines, although overalkylation can be an issue.

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite salt and a strong acid) at low temperatures to form a diazonium salt. researchgate.net This highly reactive intermediate can then be used in various subsequent reactions, such as Sandmeyer or azo coupling reactions, to introduce a wide array of functional groups. researchgate.net

The urea formation described previously is a specific example of electrophilic attack at the nitrogen center, where the electrophile is the carbonyl carbon of a carbamate. thieme-connect.comnih.gov The conditions for such reactions often require a base and are conducted in polar aprotic solvents at elevated temperatures, as shown in the table below, which details a representative reaction on a similar substrate.

| Reactant 1 | Reactant 2 (Electrophile) | Solvent | Base/Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-(4-Aminophenoxy)-N-methylpicolinamide | Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate | Acetonitrile | DABCO | 65 °C (Reflux) | 1 h | High | thieme-connect.com |

Reactivity of the Fluorinated Phenoxy Moiety

The reactivity of the two aromatic rings differs significantly due to their distinct substitution patterns. The difluorophenoxy ring is generally less reactive towards electrophiles than the methylaniline ring.

Fluorine atoms exert a powerful influence on the reactivity of the aromatic ring to which they are attached. This influence is a combination of two opposing effects:

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond framework. This effect is dominant and deactivates the ring, making it less susceptible to electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.org

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This effect directs incoming electrophiles to the ortho and para positions.

In the 3,4-difluorophenoxy moiety, the combined inductive effect of two fluorine atoms significantly reduces the electron density of the ring, making it highly deactivated towards electrophilic attack.

Further aromatic substitution is possible on both rings, but the site of reaction will be determined by the directing effects of the existing substituents.

On the Methylaniline Ring: This ring is activated towards electrophilic aromatic substitution. The primary directing group is the powerful ortho-, para-directing amino group (-NH₂). The methyl group (-CH₃) is also an ortho-, para-director. The large phenoxy group provides significant steric hindrance. Therefore, an incoming electrophile would be strongly directed to the positions ortho to the amino group (positions 2 and 6 of the aniline ring). Position 2 is sterically hindered by the adjacent methyl group, making position 6 the most probable site for substitution in reactions like halogenation or nitration. lumenlearning.commakingmolecules.com

On the Difluorophenoxy Ring: This ring is strongly deactivated, and forcing conditions (e.g., high temperatures, strong acids) would be required for electrophilic substitution. wikipedia.orglibretexts.org The ether oxygen is an ortho, para-director, while the fluorine atoms are also ortho, para-directors. The positions ortho to the ether linkage are activated by its resonance donation. Therefore, any substitution would likely occur at the position ortho to the ether group and meta to the two fluorine atoms, though the reaction would be sluggish. Nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms, could be possible if a strong electron-withdrawing group were present ortho or para to the fluorine atoms, but this is not the case in the parent molecule. wikipedia.org

Reactivity of the Methyl Group

The methyl group attached to the aniline ring is a key site for chemical modification, particularly through benzylic functionalization and oxidation reactions.

The benzylic position of the methyl group in this compound is susceptible to radical-mediated reactions. Methodologies such as visible-light photoredox catalysis can be employed for benzylic C-H modification. researchgate.net This approach often involves a radical-cation/deprotonation strategy, enabling the introduction of various functional groups with high chemoselectivity. researchgate.net The generation of a benzylic radical can be achieved without an intermolecular hydrogen atom transfer (HAT) process by initiating a single-electron oxidation of the phenyl ring, leading to an aryl radical cation that subsequently undergoes an inner-sphere HAT with the benzylic C-H bond. nih.gov

Oxidation of the methyl group can lead to the formation of corresponding aldehydes, carboxylic acids, or other oxygenated derivatives. The electrochemical oxidation of substituted anilines can be influenced by the nature and position of substituents on the aromatic ring. researchgate.net For instance, the oxidation potential of anilines is affected by the electron-donating or electron-withdrawing nature of the substituents. acs.org In the context of this compound, the presence of the electron-donating amino group and the methyl group would likely influence the oxidation potential. The oxidation of the methyl group can also be achieved using chemical oxidants. For example, potassium persulfate (K₂S₂O₈) can induce the oxidation of benzylic positions, often proceeding through a sulfate radical anion (SO₄·⁻) which can abstract a hydrogen atom from the benzylic carbon. beilstein-journals.org

| Reaction Type | Reagents/Conditions | Expected Product(s) |

| Benzylic C-H Functionalization | Visible-light photoredox catalysis | Functionalized benzylic derivatives |

| Electrochemical Oxidation | Electrochemical cell | Benzaldehyde, Benzoic acid derivatives |

| Chemical Oxidation | K₂S₂O₈, Pyridine | Benzaldehyde, Benzoic acid derivatives |

Derivatization Strategies for Enhanced Analytical and Synthetic Utility

The primary amino group of this compound is readily acylated by reacting with acid anhydrides, such as fluorinated anhydrides, to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acylated derivatives can exhibit altered solubility and reactivity profiles, which can be advantageous for subsequent synthetic steps or for creating derivatives with specific biological activities.

For analysis by gas chromatography-mass spectrometry (GC-MS), non-volatile compounds like this compound require derivatization to increase their volatility. Silylation is a common technique where an active hydrogen on the amino group is replaced by a trimethylsilyl (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.comnih.gov The resulting TMS derivative is more volatile and thermally stable, allowing for successful separation and detection by GC-MS. nih.gov However, the stability of TMS derivatives can sometimes be a concern, and alternative derivatization methods like alkylation may offer better reproducibility for certain applications. nih.gov

| Derivatization Technique | Reagent | Purpose |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increase volatility for GC-MS analysis |

| Alkylation | Alkylating agent (e.g., alkyl chloroformates) | Increase volatility and stability for GC-MS |

Alkylation of this compound can occur at both the nitrogen of the amino group and potentially at the oxygen of the phenoxy ether linkage, although the latter is generally less reactive. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, often in the presence of a base. This modification can be used to introduce a wide range of alkyl groups, thereby modulating the steric and electronic properties of the molecule. Late-stage C-H alkylation of heterocyclic compounds can also be achieved using 1,4-dihydropyridines as radical precursors under oxidative conditions. nih.gov

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. derpharmachemica.commediresonline.org This reaction is typically acid-catalyzed and involves the formation of a carbon-nitrogen double bond (azomethine group). derpharmachemica.com The formation of Schiff bases is a versatile method for introducing a wide variety of substituents onto the aniline nitrogen, as a diverse range of aldehydes and ketones can be employed. semanticscholar.orgderpharmachemica.com These imine derivatives are often crystalline solids and can serve as valuable intermediates in organic synthesis. nih.gov The synthesis of Schiff bases can be achieved through various methods, including conventional heating, microwave irradiation, and grinding, with greener methodologies often offering advantages in terms of efficiency and environmental impact. semanticscholar.org

| Reactant | Reaction Type | Product |

| Aldehyde/Ketone | Condensation | Schiff Base (Imine) |

| Alkyl Halide | Nucleophilic Substitution | N-Alkylated Aniline |

| Acid Anhydride | Acylation | N-Acylated Aniline |

Applications in Advanced Organic Synthesis

Role as a Versatile Chemical Intermediate

4-(3,4-Difluorophenoxy)-3-methylaniline is a specialized organic compound valued in research and development as a sophisticated building block. Its structure features a difluorophenoxy group, a methyl-substituted aniline (B41778) core, and a reactive primary amine. This amine group is the principal site of reactivity, allowing the molecule to be readily incorporated into larger, more complex structures through a variety of well-established chemical transformations. The presence of the difluoro- and methyl- substituents provides specific steric and electronic properties that can be exploited to fine-tune the characteristics of the final target molecule.

The utility of this compound is prominently demonstrated in the field of pharmaceutical drug discovery, where it functions as a key precursor for complex, biologically active molecules. A notable example is its role in the synthesis of Mivebresib (ABBV-075), an investigational inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has been evaluated in clinical trials for various cancers. researchgate.netnih.gov

In agrochemical science, the introduction of fluorine into phenoxy-aniline scaffolds is a recognized strategy for developing new herbicides and pesticides. google.comnbinno.com While specific, large-scale applications of this compound in commercial agrochemicals are not widely documented, its structural class is of significant interest. For instance, related difluoromethoxy aniline derivatives are utilized in agrochemical formulations for pest control. nbinno.com Furthermore, pyridazine-based compounds, which can be synthesized from aniline precursors, have been investigated for both herbicidal and insecticidal properties. scispace.comnih.gov The unique substitution pattern of this compound makes it a valuable building block for creating libraries of novel compounds for screening in agrochemical research, aiming to discover next-generation crop protection agents with improved efficacy and environmental profiles.

Fluorinated anilines are valuable precursors in materials science for the synthesis of polymers and organic semiconductors with tailored properties. rsc.org The incorporation of fluorine atoms can enhance thermal stability, chemical resistance, and specific electronic properties of the resulting materials. The aniline functional group allows for polymerization, most commonly through oxidative polymerization, to create polyaniline-based materials. mdpi.com

Although the direct use of this compound in this context is an area of ongoing research, its structure is highly promising. The fluorine atoms can contribute to enhanced stability and performance in organic electronic devices, while the aniline moiety provides the reactive handle for creating polymer chains. researchgate.net Therefore, it serves as a potential monomer for developing novel fluorinated polymers with applications in optoelectronics, specialized coatings, and other advanced technologies.

Strategic Component in Heterocyclic Compound Synthesis

The primary amine of the aniline ring is a powerful functional group for the construction of nitrogen-containing heterocyclic systems, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. This compound is an ideal starting material for such syntheses, providing a decorated aryl scaffold that can be incorporated into a variety of ring systems.

The synthesis of heterocyclic rings like pyridazines and oxadiazoles often relies on reactions involving aryl amines or their derivatives.

Pyridazines: These six-membered rings can be synthesized through several routes starting from an aniline derivative. One common method involves the cyclocondensation of a γ-keto acid with an arylhydrazine. scispace.comingentaconnect.com The required arylhydrazine can be prepared from this compound by diazotization of the amino group, followed by reduction. Another approach is the reaction of 1,4-dicarbonyl compounds with hydrazine derivatives, which can lead to the formation of the pyridazine core. iglobaljournal.com

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles can be achieved through the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. nih.govjchemrev.com The aniline group of this compound can be acylated and then converted into a suitable precursor for these cyclization reactions. For example, reaction with a hydrazide and subsequent cyclization is a common pathway to 2,5-disubstituted 1,3,4-oxadiazoles. luxembourg-bio.comnih.govacs.org

The table below summarizes general synthetic strategies where an aniline derivative like this compound can serve as a key precursor.

| Heterocyclic System | General Synthetic Strategy | Role of Aniline Derivative |

|---|---|---|

| Pyridazines | Condensation of γ-keto acids with arylhydrazines | Precursor to the required arylhydrazine via diazotization and reduction. scispace.comingentaconnect.com |

| Oxadiazoles | Oxidative cyclization of acylhydrazones | The aniline nitrogen can be part of the hydrazone precursor after several synthetic steps. nih.govjchemrev.com |

| Pyrroles | Paal-Knorr Synthesis | Reacts directly with a 1,4-dicarbonyl compound to form the N-aryl pyrrole ring. rsc.orgwikipedia.org |

| Substituted Aromatics | Sandmeyer Reaction | The amino group is converted to a diazonium salt, which is then replaced by various functional groups (halides, cyano, etc.) to create diverse intermediates for further cyclization. wikipedia.orgnih.gov |

Development of Analogues for Structure-Activity Relationship (SAR) and Mechanistic Studies

One of the most critical activities in drug discovery is the systematic modification of a lead compound to understand how changes in its structure affect its biological activity—a process known as developing a structure-activity relationship (SAR). This compound is an excellent scaffold for such studies because it provides a rigid core structure that can be elaborated with various functional groups.

The development of the BET inhibitor Mivebresib provides a clear case study. nih.gov Researchers started with a core structure derived from a substituted aniline and systematically explored modifications to other parts of the molecule. acs.org For example, different acyl and sulfonyl groups were attached to the aniline nitrogen to probe their effect on the compound's ability to bind to the BRD4 protein. These SAR studies were instrumental in optimizing the potency and pharmacokinetic properties of the initial lead compounds, ultimately resulting in the selection of Mivebresib as a clinical candidate. nih.govacs.org

The following table illustrates a conceptual SAR based on findings from the development of related BET inhibitors, showing how modifications to a core aniline scaffold can dramatically impact biological activity. acs.org

| Compound Modification (at Aniline Nitrogen) | Relative Biochemical Potency (BRD4 Ki) | Relative Cellular Potency |

|---|---|---|

| Simple Amine (NH2) | Baseline | Baseline |

| Acylamide (e.g., -NHC(O)CH3) | Slight Improvement | Moderate Improvement |

| Ethyl Carbamate (e.g., -NHC(O)OCH2CH3) | No Improvement | No Improvement |

| Ethyl Sulfonamide (e.g., -NHSO2CH2CH3) | ~10-fold Improvement | >10-fold Improvement |

This systematic approach, enabled by versatile intermediates like this compound, is fundamental to modern rational drug design.

Utility in the Synthesis of Dyes and Pigments

The chemical architecture of this compound makes it a viable candidate as an intermediate in the synthesis of certain types of dyes and pigments, particularly within the azo class. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most versatile class of synthetic organic colorants. jbiochemtech.com The synthesis of these dyes fundamentally involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate. nih.govresearchgate.net

The this compound molecule possesses a primary amino group, which is the key functional group required for the initial diazotization step. In this process, the amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C) to form a reactive diazonium salt. nih.govresearchgate.netuomustansiriyah.edu.iq

Once the diazonium salt of this compound is formed, it can be reacted with various coupling components to produce a wide array of azo dyes. The choice of the coupling agent is crucial as it determines the final color and properties of the dye. Common coupling components include phenols, naphthols, aromatic amines, and pyrazolones, each yielding different shades and fastness properties. nih.gov

For instance, coupling the diazonium salt with a naphthol derivative, such as 2-naphthol, would likely produce a dye with a distinct color, potentially in the orange to red spectrum. The general reaction scheme for such a transformation is depicted below:

Figure 1: Hypothetical Synthesis of an Azo Dye from this compound

The substituents on the aromatic ring of this compound are expected to influence the properties of the resulting dyes. The presence of the 3,4-difluorophenoxy group, in particular, could have several effects:

Color: The electron-withdrawing nature of the fluorine atoms and the ether linkage can modulate the electronic properties of the dye's chromophore, potentially leading to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift compared to analogous non-fluorinated dyes.

Light Fastness: Fluorine substitution is often associated with increased photostability. Dyes incorporating this moiety may exhibit enhanced resistance to fading upon exposure to light.

While the specific use of this compound in large-scale commercial dye production is not extensively documented in publicly available literature, its structural features align with those of key intermediates in the synthesis of specialized azo dyes and pigments. The potential to create colorants with unique shades and improved fastness properties makes it a compound of interest for research and development in the field of organic colorants.

The following table outlines the hypothetical reaction details for the synthesis of an azo dye using this compound as the precursor.

Table 1: Hypothetical Synthesis of an Azo Dye

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|---|

| Diazotization | This compound | Sodium Nitrite / Hydrochloric Acid | 0-5°C | 4-(3,4-Difluorophenoxy)-3-methylbenzenediazonium chloride |

| Coupling | 4-(3,4-Difluorophenoxy)-3-methylbenzenediazonium chloride | 2-Naphthol | Alkaline medium | 1-((4-(3,4-Difluorophenoxy)-3-methylphenyl)diazenyl)naphthalen-2-ol |

Q & A

Q. What are the common synthetic routes for 4-(3,4-Difluorophenoxy)-3-methylaniline, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic aromatic substitution, where 3,4-difluorophenol reacts with a halogenated aniline derivative (e.g., 3-methyl-4-nitroaniline) under basic conditions. Key parameters include the use of polar aprotic solvents (e.g., DMF), catalysts like potassium carbonate, and controlled temperatures (80–120°C) to minimize side reactions . Post-reduction of the nitro group to an amine (using H₂/Pd-C or SnCl₂) yields the final product. Optimizing stoichiometry and reaction time improves yield, as seen in analogous syntheses of chlorinated aniline derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹⁹F and ¹H NMR confirm substituent positions and purity. Fluorine atoms induce distinct splitting patterns in aromatic regions .

- HPLC/LCMS : Retention times and mass spectra (e.g., m/z peaks) validate molecular weight and detect impurities. For example, LCMS analysis in analogous compounds showed 90% purity with m/z 701 [M+H]⁺ .

- Elemental Analysis : Validates C, H, N, and F content against theoretical values .

Q. How does the fluorine substitution pattern affect the compound’s physicochemical properties?

The 3,4-difluorophenoxy group enhances electronegativity, increasing solubility in polar solvents and stability against oxidation. Comparative studies on chlorinated analogs show that fluorine’s strong C-F bond reduces metabolic degradation, making the compound suitable for in vitro assays .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the synthesis of this compound?

Regioselectivity in nucleophilic substitution is influenced by steric and electronic factors. Using bulky bases (e.g., NaH) directs substitution to the less hindered para position of the phenol. Computational modeling (DFT) can predict transition states to optimize site-specific reactivity, as demonstrated in trifluoromethyl-substituted anilines .

Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms or kinases using fluorogenic substrates. Fluorine’s electron-withdrawing effects may enhance binding affinity, as seen in chlorinated analogs .

- Docking Studies : Molecular docking with X-ray crystallography data of target proteins (e.g., HMRGX1 receptors) identifies binding pockets. Compare results with 4-(2,6-difluorophenoxy)pyrimidine derivatives, which showed potentiation of receptor activity .

Q. What methodologies resolve contradictions in reported biological activities of halogenated aniline derivatives?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols (e.g., fixed IC₅₀ measurement intervals) and meta-analyses of structure-activity relationships (SAR) can clarify trends. For example, 3-chloro-4-fluoroaniline exhibited divergent antimicrobial activity depending on bacterial strain .

Q. How do solvent and catalyst choices impact the scalability of this compound synthesis?

Scalability requires balancing cost and efficiency. DMF, while effective, poses disposal challenges; alternatives like acetonitrile reduce environmental impact. Catalytic systems (e.g., CuI/ligand) improve atom economy in coupling reactions, as shown in trifluoromethyl-aniline syntheses .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.